Methyl 3,5-dimethoxy-2-naphthoate
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Overview
Description
Methyl 3,5-dimethoxy-2-naphthoate is an organic compound with the molecular formula C14H14O4. It is a derivative of naphthoic acid, characterized by the presence of two methoxy groups at the 3 and 5 positions and a methyl ester group at the 2 position of the naphthalene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dimethoxy-2-naphthoate typically involves the esterification of 3,5-dimethoxy-2-naphthoic acid. One common method is the reaction of 3,5-dimethoxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation to remove excess methanol and other by-products, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dimethoxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
Methyl 3,5-dimethoxy-2-naphthoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,5-dimethoxy-2-naphthoate involves its interaction with specific molecular targets and pathways. The methoxy groups and ester functionality play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-naphthoate
- Methyl 2-naphthoate
- Methyl 3-hydroxy-2-naphthoate
- Methyl 6-hydroxy-2-naphthoate
Uniqueness
Methyl 3,5-dimethoxy-2-naphthoate is unique due to the specific positioning of its methoxy groups, which imparts distinct chemical properties and reactivity compared to other naphthoate derivatives. This uniqueness makes it valuable in specialized research applications where specific reactivity patterns are required.
Properties
IUPAC Name |
methyl 3,5-dimethoxynaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-16-12-6-4-5-9-7-11(14(15)18-3)13(17-2)8-10(9)12/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXZIIPKKOBHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=C(C=C21)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107777-56-0 |
Source
|
Record name | METHYL 3,5-DIMETHOXY-2-NAPHTHOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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